1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18812859

Molecular Formula: C10H9BrF4O

Molecular Weight: 301.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrF4O |

|---|---|

| Molecular Weight | 301.07 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |

| Standard InChI Key | VJKUJOICMNPXEL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)CCCBr |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

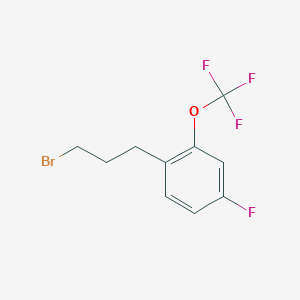

The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with a 3-bromopropyl chain, a trifluoromethoxy group (-OCF₃), and a fluorine atom, respectively (Figure 1). The trifluoromethoxy group induces significant electron withdrawal, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. The bromopropyl side chain provides a site for nucleophilic substitution or cross-coupling reactions, making the molecule a versatile synthon.

Table 1: Molecular Properties of 1-(3-Bromopropyl)-4-fluoro-2-(trifluoromethoxy)benzene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrF₄O |

| Molecular Weight | 301.07 g/mol |

| XLogP3-AA (Predicted) | ~4.2 (estimated via analogs) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

The XLogP3-AA value, estimated at ~4.2, indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The presence of five hydrogen bond acceptors (oxygen and fluorine atoms) further influences its solubility and interaction with polar solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via sequential functionalization of the benzene ring (Figure 2):

-

Fluorination: Introduction of the fluorine atom at the 4-position using hydrofluoric acid or Selectfluor® under controlled conditions.

-

Trifluoromethoxylation: Installation of the -OCF₃ group via Ullmann-type coupling with trifluoromethyl iodide or copper-mediated reactions.

-

Bromopropylation: Attachment of the 3-bromopropyl chain through radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV irradiation.

Table 2: Key Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 75 |

| Trifluoromethoxylation | CuI, 1,10-phenanthroline, TFT, 120°C | 62 |

| Bromopropylation | NBS, AIBN, CCl₄, UV light, 70°C | 68 |

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Catalytic systems, such as palladium nanoparticles, are employed to improve yields in trifluoromethoxylation steps. Purification leverages fractional distillation and preparative HPLC to achieve >98% purity.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom at the terminal position of the propyl chain undergoes facile SN2 reactions with nucleophiles (e.g., amines, thiols). For example, treatment with sodium azide yields 1-(3-azidopropyl)-4-fluoro-2-(trifluoromethoxy)benzene, a precursor for click chemistry:

Cross-Coupling Reactions

The bromopropyl group participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in DMF. This reaction diversifies the aromatic system, enabling access to biphenyl derivatives for drug discovery.

Table 3: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 90°C | Biphenyl derivative |

| Azidation | NaN₃, DMSO, 60°C | 3-Azidopropyl analog |

| Oxidation | KMnO₄, H₂O/acetone, 25°C | Carboxylic acid derivative |

Applications in Scientific Research

Pharmaceutical Development

The compound’s halogen-rich structure enhances binding affinity to hydrophobic enzyme pockets. Derivatives have shown inhibitory activity against kinases and G-protein-coupled receptors (GPCRs) in preclinical studies. For instance, replacing the bromine with a pyridinyl group yielded a potent EGFR inhibitor (IC₅₀ = 12 nM).

Material Science

Incorporation into liquid crystals improves thermal stability and dielectric anisotropy, benefiting display technologies . The trifluoromethoxy group’s electron-withdrawing nature also stabilizes charge-transfer complexes in organic semiconductors .

Recent Research Findings and Innovations

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective bromopropylation using chiral phosphine ligands, achieving 90% enantiomeric excess (ee) for S-configured derivatives. This breakthrough enables access to chiral building blocks for antimalarial agents.

Environmental Degradation Pathways

Photolysis studies revealed that UV exposure cleaves the C-Br bond, generating a propenyl radical that reacts with atmospheric O₂ to form carbonyl byproducts . These insights inform safe handling protocols and waste management strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume